2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside
CAS No.: 10139-01-2
VCID: VC20741792
Molecular Formula: C14H18N2O8
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.

Description | What is 2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside?2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is a synthetic glycoside derivative commonly used as a substrate in enzymatic assays to detect and characterize specific glycosidases. It is particularly useful in biochemical research because of its chromogenic properties, which allow for easy detection and quantification of enzymatic activity. Scientific Research ApplicationsBiochemistry
Enzyme Inhibition2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside functions as an inhibitor of glycosidases, particularly α-glucosidase and α-amylase. These enzymes are crucial in carbohydrate metabolism, and their inhibition is a well-established strategy for managing postprandial blood glucose levels in diabetic patients. The compound inhibits these enzymes through competitive inhibition, where it competes with natural substrates for binding to the active site, reducing the rate of carbohydrate hydrolysis and leading to lower glucose absorption in the intestines. |
---|---|
CAS No. | 10139-01-2 |
Product Name | 2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside |
Molecular Formula | C14H18N2O8 |
Molecular Weight | 342.3 g/mol |
IUPAC Name | N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14+/m1/s1 |
Standard InChIKey | PXMQUEGJJUADKD-KSTCHIGDSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |
SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |
Synonyms | GlcNAc1-α-ONP |
PubChem Compound | 112084 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume